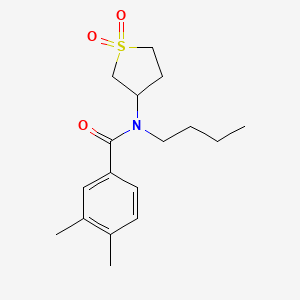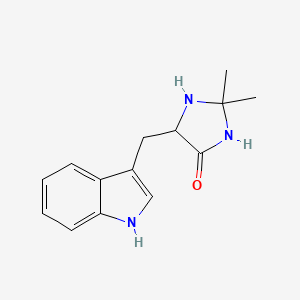![molecular formula C9H14O2 B2387884 Spiro[3.4]octane-7-carboxylic acid CAS No. 2309448-93-7](/img/structure/B2387884.png)
Spiro[3.4]octane-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A general approach to a new generation of spirocyclic molecules, such as oxa-spirocycles, has been developed . The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared . Stereoselective synthesis and applications of spirocyclic oxindoles have been analyzed . This review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis .Molecular Structure Analysis
Spiro[3.4]octane-7-carboxylic acid is a bicyclic organic compound. Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .Chemical Reactions Analysis
The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Physical And Chemical Properties Analysis
Incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity . More potent oxa-spirocyclic analogues of antihypertensive drug terazosin were synthesized and studied in vivo .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Spirocyclic compounds, including spirooxindoles, have gained significant attention in drug discovery. The unique 3D structure of spirocycles often enhances their physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability. Researchers have explored spiro[3.4]octane-7-carboxylic acid derivatives as potential drug candidates due to their structural diversity and potential biological activity .
Catalysis and Synthetic Methodologies
Spirocyclic oxindoles, including those derived from this compound, serve as valuable model compounds for developing enantioselective catalytic methodologies. Researchers study their reactivity and stereochemistry to design efficient synthetic routes. These methodologies contribute to the synthesis of complex molecules and natural products .
Total Synthesis of Natural Products
This compound derivatives play a crucial role as intermediates or final products in total synthesis. By incorporating these spirocyclic motifs, chemists can access novel chemical space and create structurally diverse natural products. Their use in total synthesis showcases their versatility and synthetic utility .
Materials Science and Supramolecular Chemistry
Spirocyclic compounds find applications beyond medicinal chemistry. Researchers explore their use in materials science, where their unique 3D architecture influences properties like solubility, crystallinity, and self-assembly behavior. This compound derivatives may contribute to novel materials with tailored properties .
Biological Activity and Bioactivity Screening
Scientists investigate the biological activity of spirocyclic compounds, including those derived from this compound. Bioactivity assays help identify potential targets, such as enzymes or receptors. These studies guide further exploration of their pharmacological relevance .
Chiral Ligands and Asymmetric Synthesis
The chiral spirocyclic motifs present in this compound derivatives serve as valuable ligands in asymmetric catalysis. Researchers design and optimize these ligands to achieve high enantioselectivity in various transformations. Their application extends to the synthesis of enantiopure compounds .
Future Directions
The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction could be the exploration of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
properties
IUPAC Name |
spiro[3.4]octane-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-2-5-9(6-7)3-1-4-9/h7H,1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDYBBIBDIDGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

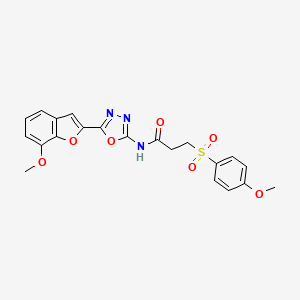
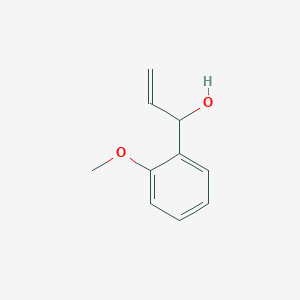
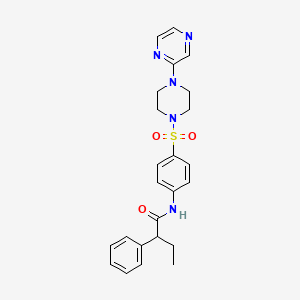
![5-{[(4-Acetylphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2387809.png)

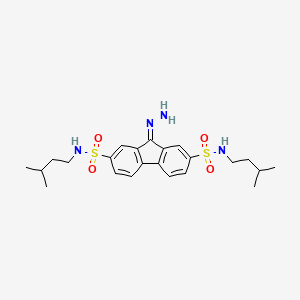
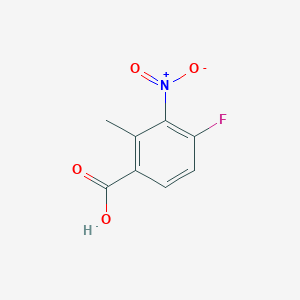
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
